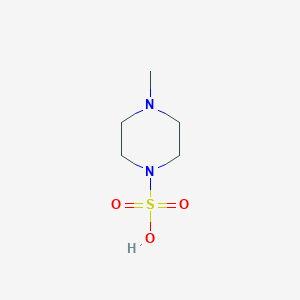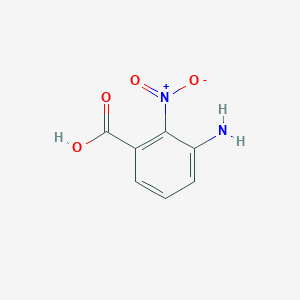
Soyasaponin Ba
Overview
Description
Soyasaponin Ba is a triterpenoid saponin found in soybeans (Glycine max). It belongs to the group B soyasaponins, which are known for their diverse biological activities. This compound has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Soyasaponin Ba, a compound isolated from soybeans, has been identified to interact with several targets. It acts as an aldose reductase inhibitor (ARI) . Additionally, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . These targets play crucial roles in various biological processes, including inflammation and oxidative stress response.
Mode of Action
This compound interacts with its targets to induce significant changes. As an ARI, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . In the context of the TLR4/MyD88 signaling pathway, this compound reduces inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the TLR4/MyD88 signaling pathway, which plays a critical role in innate immune responses . By downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts, this compound can reduce inflammation . Furthermore, it has been suggested that this compound may regulate the p105-Tpl2-ERK pathway .
Pharmacokinetics
It’s known that this compound can be administered intragastrically , suggesting that it may be absorbed through the gastrointestinal tract.
Result of Action
The action of this compound leads to several molecular and cellular effects. It significantly reduces the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) . Furthermore, it exhibits antioxidant activities, protecting against the production of hydrogen peroxide-induced reactive oxygen species in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the secretion of soyasaponins, including this compound, from soybean roots into the soil is influenced by both internal and external cues . .
Biochemical Analysis
Biochemical Properties
Soyasaponin Ba interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . It also interacts with the CYP72A69 and UGT73F4 genes, which are involved in its biosynthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to TLR4 and MyD88, thereby modulating the TLR4/MyD88 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed to significantly reduce the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum over a period of 8 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been found to significantly reduce inflammation in lipopolysaccharide (LPS)-challenged inflamed male ICR mice when administered at dosages of 10 and 20 μmol/kg·BW .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as CYP72A69 and UGT73F4, which are involved in its biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is transported from the cytoplasm to the vacuole by a multidrug and toxic compound extrusion transporter, GmMATE100 .
Subcellular Localization
The subcellular localization of this compound is primarily in the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of soyasaponin Ba from soybeans typically involves a series of steps including solvent extraction, purification, and chromatographic techniques. One common method involves using a mixture of acetone and water with hydrochloric acid to precipitate this compound from a crude soy extract .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from soybean by-products. The process includes adjusting the pH of the soybean-based matrix to optimize the solubility of soyasaponins, followed by hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS) for quantification .
Chemical Reactions Analysis
Types of Reactions
Soyasaponin Ba undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are used to reduce this compound.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Comparison with Similar Compounds
Soyasaponin Ba is unique among soyasaponins due to its specific biological activities. Similar compounds include:
Soyasaponin Bb: Known for its anti-inflammatory and hepatoprotective activities.
Soyasaponin Aa: Exhibits bone health and anti-obesity properties.
Soyasaponin Ab: Enhances bone morphogenetic protein-2-mediated osteoblast differentiation.
This compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQIKSNAYYUJZ-BKQVBUAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317243 | |
| Record name | Soyasaponin Ba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114590-20-4 | |
| Record name | Soyasaponin Ba | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114590-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyasaponin Ba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B50066.png)






